

Spectrophotometric Determination of Pyridoxine (Vitamin B6) in Solution: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridoxine, a vital form of Vitamin B6, is crucial for numerous metabolic processes in the human body, including amino acid metabolism and neurotransmitter synthesis.[1] Accurate quantification of pyridoxine in pharmaceutical preparations and other solutions is essential for quality control, formulation development, and research. Spectrophotometry offers a simple, cost-effective, and rapid approach for this purpose.[2][3] This document provides detailed application notes and protocols for various spectrophotometric methods for the determination of pyridoxine.

Methods Overview

Several spectrophotometric methods have been developed for the quantification of pyridoxine. These methods can be broadly categorized as:

- Direct UV Spectrophotometry: This method relies on the intrinsic UV absorbance of the
 pyridoxine molecule. Derivative spectrophotometry can be employed to enhance specificity
 and resolve overlapping spectra in complex mixtures.[4][5]
- Colorimetric Methods: These methods involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the pyridoxine concentration. These



reactions often provide higher sensitivity and specificity compared to direct UV measurement. Common colorimetric reagents for pyridoxine include:

- Ferric (III) Chloride: Forms a stable red-colored complex with pyridoxine.[6][7][8][9]
- Diazotized Reagents: Pyridoxine couples with diazotized aromatic amines (e.g., p-nitroaniline, metoclopramide) to form colored azo dyes.[10][11][12]
- 2,6-Dichloroquinone-4-chloroimide (Gibbs Reagent): Reacts with pyridoxine to form a colored indophenol dye.[13][14]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various spectrophotometric methods for pyridoxine determination.

Method	Wavelength (λmax)	Linear Range (µg/mL)	Molar Absorptivit y (L·mol ⁻¹ ·cm	LOD (μg/mL)	LOQ (μg/mL)
Second Order Derivative UV	301-319 nm	5-25	Not Reported	0.4259	1.2772
Ferric (III) Chloride Complex	465 nm	2-28	0.534 x 10 ⁴	Not Reported	Not Reported
Diazotized p- Nitroaniline	480 nm	Not Reported	Not Reported	Not Reported	Not Reported
Diazotized Metocloprami de	464 nm	0.4-24	2.2616 x 10 ⁴	Not Reported	Not Reported

Experimental Protocols



Method 1: Second Order Derivative UV-Spectrophotometry

This method is suitable for the determination of pyridoxine in bulk and pharmaceutical dosage forms and utilizes the area under the curve of the second-order derivative spectrum to enhance specificity.[4]

- 1. Instrumentation:
- UV-Vis Double Beam Spectrophotometer with 1 cm matched quartz cells.[4]
- Sonicator
- Analytical Balance
- Calibrated Volumetric Glassware
- 2. Reagents and Solutions:
- Solvent: Distilled water.[4]
- Standard Stock Solution (100 μg/mL): Accurately weigh 10 mg of Pyridoxine HCl and transfer to a 100 mL volumetric flask. Dissolve in and dilute to the mark with distilled water.[4]
- Working Standard Solutions (5-25 µg/mL): Prepare a series of dilutions from the standard stock solution in 10 mL volumetric flasks with distilled water.[4]
- 3. Sample Preparation (Tablets):
- Weigh and finely powder 20 tablets.
- Transfer a quantity of powder equivalent to 10 mg of Pyridoxine HCl to a 100 mL volumetric flask.[4]
- Add approximately 50 mL of distilled water and sonicate for 15 minutes.[4]
- Dilute to the mark with distilled water and filter through Whatman filter paper No. 41.[4]

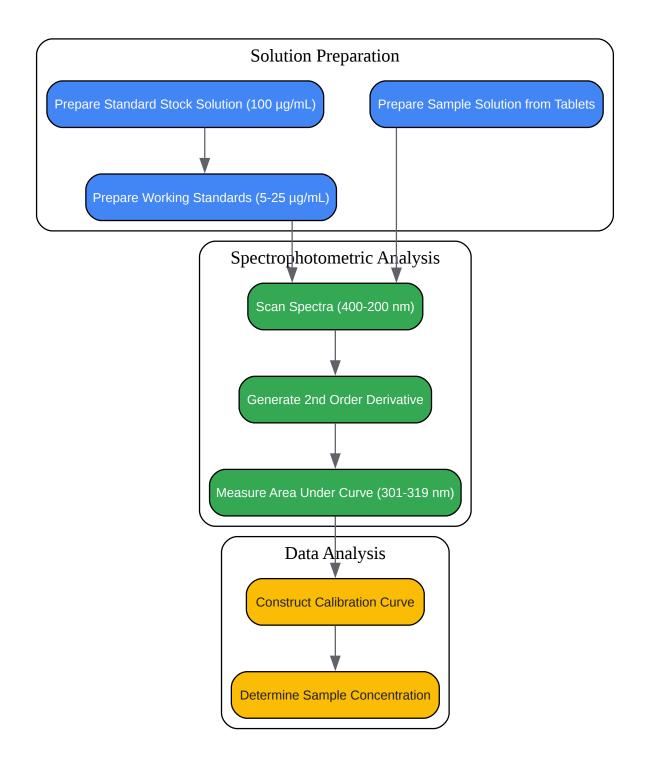
Methodological & Application





- Further dilute the filtrate to obtain a final concentration within the linear range (e.g., 10 μg/mL).[4]
- 4. Spectrophotometric Measurement:
- Scan the standard and sample solutions from 400 nm to 200 nm.
- Generate the second-order derivative spectrum.
- Measure the area under the curve in the wavelength range of 301-319 nm.[4]
- Use distilled water as a blank.[4]
- Construct a calibration curve by plotting the area under the curve against the concentration
 of the standard solutions.
- Determine the concentration of pyridoxine in the sample solution from the calibration curve.





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Workflow for Second Order Derivative UV-Spectrophotometry.



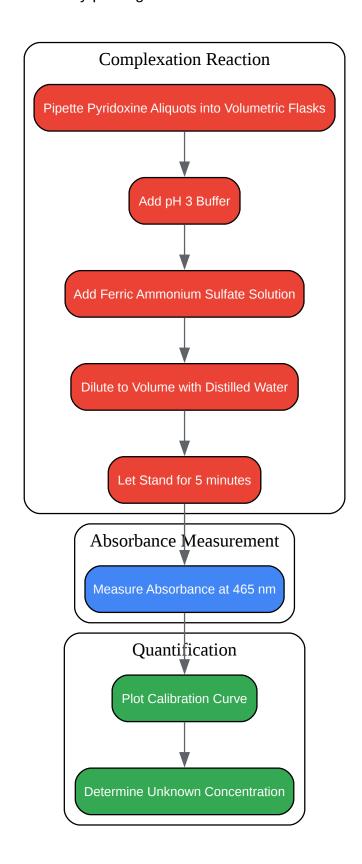
Method 2: Colorimetric Determination using Ferric (III) Chloride

This method is based on the formation of a red-colored complex between pyridoxine and ferric ions at an acidic pH.[6][7][8]

- 1. Instrumentation:
- UV-Vis Spectrophotometer with 1.0 cm quartz cells.[2][7]
- 2. Reagents and Solutions:
- Pyridoxine Hydrochloride Standard Solution (100 µg/mL): Dissolve 0.01 g of pyridoxine hydrochloride in 100 mL of distilled water.[2]
- Ferric Ammonium Sulfate Solution: Dissolve 5 g of ferric ammonium sulfate
 [FeNH₄(SO₄)₂·12H₂O] in 50 mL of double distilled water, add 20 mL of concentrated nitric
 acid, and dilute to 100 mL with double distilled water.[2]
- pH 3 Buffer: Prepare a suitable buffer (e.g., KCI-HCI) or adjust the pH of the final solution using 0.01 M HCI.[6][7]
- 3. Experimental Protocol:
- Pipette different aliquots of the standard pyridoxine hydrochloride solution (to cover the range of 2-28 μg/mL) into a series of 25 mL volumetric flasks.[2][6]
- Add 0.5 mL of pH 3 buffer.[6]
- Add 2 mL of the ferric ammonium sulfate solution and mix well.[2]
- Dilute to the mark with double distilled water and mix thoroughly.[2]
- Allow the solution to stand for 5 minutes.[2]
- Measure the absorbance at 465 nm against a reagent blank.[6][7]
- The reagent blank is prepared in the same manner but without the pyridoxine solution.



• Construct a calibration curve by plotting absorbance versus concentration.



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Workflow for Colorimetric Determination with Ferric Chloride.

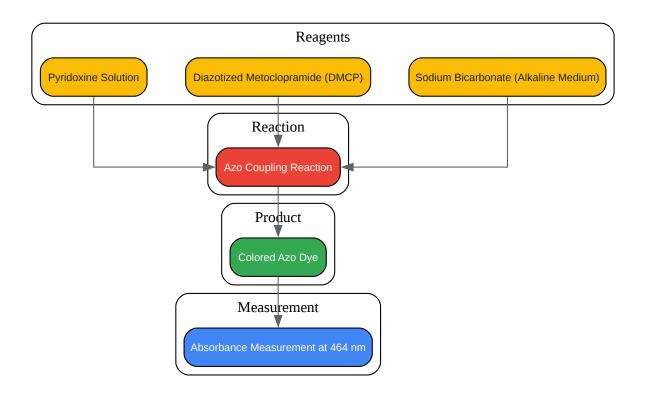
Method 3: Colorimetric Determination using Diazotized Metoclopramide

This method involves the coupling of pyridoxine with diazotized metoclopramide in an alkaline medium to form a colored azo dye.[12]

- 1. Instrumentation:
- UV-Vis Spectrophotometer with 1 cm silica cells.[12]
- 2. Reagents and Solutions:
- Pyridoxine HCl Standard Solution (100 µg/mL): Dissolve 0.0100 g of Pyridoxine HCl in distilled water in a 100 mL volumetric flask.[12]
- Diazotized Metoclopramide (DMCP) Reagent (0.004 M):
 - Dissolve 0.3543 g of metoclopramide in 60 mL of distilled water (heating may be required).
 - Add 15 mL of 1 M HCl.
 - Cool the mixture in an ice bath (0-5°C).
 - Add 0.0690 g of sodium nitrite.
 - Dilute to 250 mL with cooled distilled water in a volumetric flask.[12]
- Sodium Bicarbonate Solution (0.1 M): Dissolve 2.100 g of sodium bicarbonate in 250 mL of distilled water.[12]
- Cetyltrimethylammonium Bromide (CTAB) Solution.[12]
- 3. Experimental Protocol:
- Into a series of 25 mL volumetric flasks, add aliquots of the pyridoxine standard solution to achieve final concentrations in the range of 0.4-24 μg/mL.[12]



- Add 1.0 mL of the DMCP reagent.[12]
- Add 2 mL of 0.1 M sodium bicarbonate solution.[12]
- Add 2 mL of CTAB solution.[12]
- Allow the mixture to stand for 5 minutes.[12]
- Dilute to the mark with distilled water.[12]
- Measure the absorbance at 464 nm against a reagent blank.[12]
- Construct a calibration curve of absorbance versus concentration.



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Logical Steps in the Diazotization Reaction.



Conclusion

The spectrophotometric methods detailed in these application notes provide reliable and accessible means for the quantitative determination of pyridoxine in solution. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine quality control of pharmaceutical formulations, both derivative UV spectrophotometry and colorimetric methods offer excellent accuracy and precision. It is recommended to validate the selected method according to ICH guidelines to ensure its suitability for the intended purpose.[4][15]

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